![molecular formula C22H40S B1582728 3-Octadecylthiophene CAS No. 104934-54-5](/img/structure/B1582728.png)
3-Octadecylthiophene
Overview
Description
3-Octadecylthiophene is a chemical compound with the molecular formula C22H40S . It has an average mass of 336.618 Da and a monoisotopic mass of 336.285065 Da . It is also known as 3-Stearylthiophene .
Synthesis Analysis
The synthesis of this compound involves various strategies including nickel and palladium-based catalytic systems . The synthesis of the correspondent polymer, poly(this compound) (PODT), has been achieved both chemically and electrochemically .Molecular Structure Analysis
The molecular structure of this compound has been characterized by FTIR, UV–vis, and 1H and 13C NMR . The polymer PODT is soluble in common organic solvents such as chloroform, tetrahydrofuran, and toluene .Chemical Reactions Analysis
The chemical reactions of this compound involve its polymerization to form PODT . The electrochemical properties of PODT were studied by cyclic voltametry, which showed a semi-reversible behavior with one anodic peak at 0.96 V and one cathodic peak at 0.77 V vs. Ag/AgNO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. The polymer PODT is soluble in common organic solvents such as chloroform, tetrahydrofuran, and toluene . The electrochemical properties of PODT were characterized by a semi-reversible behavior .Scientific Research Applications
Synthesis and Characterization
Polymer Synthesis and Solubility : 3-Octadecylthiophene has been synthesized and used to create poly(this compound) (PODT), a polymer notable for its solubility in common organic solvents like chloroform, tetrahydrofuran, and toluene. Its regio-regular structure has been confirmed through IR and NMR spectra analysis (Calado et al., 2008).
Electrochemical and Optical Properties : The electrochemical properties of PODT show semi-reversible behavior with distinct anodic and cathodic peaks. The optical properties, including absorption and photoluminescence, change with temperature, indicating polaron formation (Calado et al., 2008).
Electronic and Structural Analysis
Molecular Alignment : The molecular alignment of 3-n-octadecylthiophene on surfaces like highly oriented pyrolytic graphite has been studied using scanning tunneling microscopy. This research provides insights into the molecular arrangements of alkyl chains and thiophene rings (Fukunaga et al., 1997).
Photocurrent Analysis : Studies on poly(this compound) near solid-liquid phase transitions have revealed unique photocarrier behaviors. The hole mobility decreases with increasing temperature, and at melting point, electron transport becomes dominant (Miyabe et al., 2003).
Polymer Science and Material Applications
Conductivity and Doping Studies : Research on FeCl3-doped poly(3-alkylthiophenes), including poly(this compound), demonstrates how doping affects conductivity and molecular structure. The presence of dopants leads to the formation of bipolarons and polarons (Qiao et al., 2001).
Regioregularity and Synthesis Methods : The synthesis of poly(this compound)s using different catalysts and temperatures impacts their regioregularity and optical absorption properties. This has implications for their use in electronic and photonic devices (Mao et al., 2004).
Mechanism of Action
Target of Action
3-Octadecylthiophene is a chemical compound that has been used in various research applications . .
Mode of Action
It’s known that the compound can be used to create polymeric nanomaterials for functional nanodevices in high-performance organic photovoltaic cells, sensors, and electrodes . This suggests that this compound may interact with its targets to influence the electrical conductivity of these devices.
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents, such as chloroform, tetrahydrofuran, and toluene , which could potentially influence its bioavailability.
Safety and Hazards
Safety measures for handling 3-Octadecylthiophene include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The future directions of 3-Octadecylthiophene research involve its potential applications in the field of organic photovoltaic cells, sensors, and electrodes . The orientation and crystallization of regioregular poly(3-dodecylthiophene) in different diameter nanopores were investigated, which could provide guidance on designing polymeric nanomaterials for functional nanodevices .
properties
IUPAC Name |
3-octadecylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFJPHXJBIEWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-55-6 | |
Record name | Thiophene, 3-octadecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104934-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20340738 | |
Record name | 3-Octadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104934-54-5 | |
Record name | 3-Octadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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